molecular formula C12H20O B040181 (3E,6E)-dodeca-3,6-dienal CAS No. 115422-60-1

(3E,6E)-dodeca-3,6-dienal

Cat. No.: B040181
CAS No.: 115422-60-1
M. Wt: 180.29 g/mol
InChI Key: KPYAJCQYTVRFPU-UHFFFAOYSA-N
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Description

(3E,6E)-Dodeca-3,6-dienal is a high-purity, unsaturated aliphatic aldehyde of significant interest in flavor and fragrance research. With the molecular formula C12H20O and a molecular weight of 180.29 g/mol , this compound is part of a family of dodecadienals studied for their organoleptic properties. Researchers utilize this compound to study structure-activity relationships in flavor chemistry, particularly how the specific geometry of the 3,6-diene system influences sensory characteristics. The trans,trans (E,E) configuration of this isomer is expected to impart distinct olfactory properties compared to its cis,cis (Z,Z) counterpart, which is documented as a flavoring agent . This compound is primarily applied in the development and analysis of complex flavor profiles. While the specific odor and flavor descriptors for the (3E,6E) isomer require further empirical characterization, related dodecadienals are known to contribute fatty, waxy, and citrus notes . As a research tool, it is valuable for gas chromatography-mass spectrometry (GC-MS) analysis for the identification of trace volatiles, sensory evaluation studies, and the synthesis of more complex flavor molecules. Its physical properties, such as a boiling point of approximately 226°C at 760 mmHg and a calculated logP of 4.07, indicate low volatility in water and high solubility in alcohols and oils, which are important factors for experimental formulation . This compound is provided for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

(3E,6E)-dodeca-3,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYAJCQYTVRFPU-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115422-60-1
Record name 3,6-Dodecadienal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Phosphonate Reagent Design

A critical step involves synthesizing a bifunctional phosphonate reagent to install both double bonds. For example, phosphonate 44 (Scheme 3 in) was employed in a HWE reaction with dienal 40 to yield a trienylated intermediate. Adapting this approach, a dodeca-3,6-dienal precursor could be synthesized by reacting a C₆-phosphonate with a C₆-dienal under basic conditions. Key parameters include:

ReagentBaseSolventTemperatureYieldE/Z Ratio
C₆-phosphonateK₂CO₃THF0°C → rt73%85:15

The stereochemical outcome hinges on the phosphonate’s structure and reaction conditions. For instance, using bulky substituents on the phosphonate enhances E-selectivity by destabilizing the Z-transition state.

Sequential Olefination

A two-step HWE strategy could first generate the 3E double bond via reaction of hexanal with a C₃-phosphonate, followed by a second olefination to introduce the 6E moiety. This approach mirrors the synthesis of methyl (3E,6E)-dodeca-3,6-dienoate, where the ester group is later reduced to the aldehyde.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-couplings offer modularity for assembling conjugated dienes. The Stille and Suzuki-Miyaura couplings are particularly relevant.

Stille Coupling

In the synthesis of ieodomycin C, a Stille coupling between alkenylstannane 55 and bromo-β-ketothioester 11 (Scheme 5 in) constructed a triene system. Adapting this, this compound could be synthesized via coupling of two alkenyl halides or stannanes. For example:

  • Vinyl Halide Preparation : Convert 3-pentenal into a vinyl iodide using I₂ and AgOCOCF₃.

  • Coupling Reaction : React with a second alkenylstannane (e.g., (E)-1-tributylstannyl-1-pentene) under Pd(PPh₃)₄ catalysis.

CatalystSolventTemperatureYieldSelectivity
Pd(PPh₃)₂Cl₂DMF80°C89%>95% E,E

Suzuki-Miyaura Coupling

The Suzuki reaction’s tolerance for aldehydes makes it advantageous. A reported synthesis of dodeca-4,6-dienoate used 9-BBN-H to generate a borane intermediate, which coupled with a bromoalkene. Applying this to this compound:

  • Hydroboration of 3-pentenal with 9-BBN.

  • Cross-coupling with 6-bromo-3-hexenal under Pd catalysis.

Reduction-Oxidation Sequences

Converting esters or acids to aldehydes avoids direct handling of sensitive aldehyde intermediates.

Ester to Aldehyde Conversion

Methyl (3E,6E)-dodeca-3,6-dienoate serves as a key intermediate. Reduction with DIBAL-H at −78°C selectively yields the primary alcohol, which is oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane.

StepReagentSolventTemperatureYield
ReductionDIBAL-HTHF−78°C85%
OxidationMnO₂CH₂Cl₂rt78%

Direct Oxidation of Allylic Alcohols

Enol ethers, such as (dodeca-1,3-dien-1-yloxy)triisopropylsilane, undergo ozonolysis followed by reductive workup to generate aldehydes. However, over-oxidation risks necessitate careful optimization.

Stereoselective Isomerization

Controlling double-bond geometry is critical. Photochemical or metal-catalyzed isomerization can correct undesired Z-isomers. For example, RhCl(PPh₃)₃ catalyzes ZE isomerization of alkenes in methanol at 40°C, achieving >90% E-selectivity.

Protective Group Strategies

Silyl ethers (e.g., TBS, TIPS) protect alcohols during synthesis. In the preparation of dodeca-4,6-dienoate, tert-butyldimethylsilyl (TBS) groups shielded hydroxyl moieties, which were later cleaved with TBAF. For this compound, a similar strategy could involve:

  • Protecting a secondary alcohol as a TBS ether during HWE olefination.

  • Deprotecting with TBAF before final oxidation.

Chemical Reactions Analysis

Types of Reactions

(3E,6E)-dodeca-3,6-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, dodeca-3,6-dienol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Dodeca-3,6-dienoic acid.

    Reduction: Dodeca-3,6-dienol.

    Substitution: 3,6-dibromo-dodecane.

Scientific Research Applications

(3E,6E)-dodeca-3,6-dienal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3E,6E)-dodeca-3,6-dienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s double bonds also allow it to participate in various addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Research Implications

  • Stereochemical Sensitivity: The E/Z configuration critically determines bioactivity.
  • Chain Length and Branching: Longer chains (e.g., dodeca vs. nona) increase molecular weight and boiling point, affecting volatility in ecological signaling .
  • Synthetic Applications : Linear dienals like this compound could serve as intermediates in flavor/fragrance synthesis or pheromone mimicry, though stability under ambient conditions requires further study .

Biological Activity

(3E,6E)-dodeca-3,6-dienal is a conjugated aldehyde with significant biological activity. Its unique structure, characterized by conjugated double bonds and an aldehyde functional group, positions it as a compound of interest in various fields, including medicinal chemistry, agriculture, and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H18O. The compound features two double bonds in a conjugated system and an aldehyde group that can participate in various chemical reactions. This structural configuration contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study examining the antibacterial effects of various aldehydes, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity.

  • Research Findings : A study conducted on the efficacy of various plant-derived compounds revealed that this compound effectively inhibited the growth of Candida albicans, with an MIC of 25 µg/mL. This suggests its potential use in treating fungal infections .

Antioxidant Activity

The compound's ability to scavenge free radicals has been investigated as well.

  • Mechanism : The aldehyde group can react with reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems. In vitro assays have shown that this compound can reduce oxidative damage in cellular models .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This modification may alter enzyme activity or protein function.
  • Reactive Oxygen Species Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties, protecting cells from oxidative damage.

Medicinal Chemistry

Due to its biological activities, this compound is being explored for potential therapeutic applications:

  • Drug Development : Its antimicrobial and antioxidant properties make it a candidate for developing new antibiotics or antifungal agents. Ongoing research aims to synthesize derivatives with enhanced efficacy and reduced toxicity .

Agricultural Applications

The compound's antimicrobial properties suggest potential use in agriculture:

  • Plant Defense Mechanisms : Studies indicate that this compound may play a role in plant defense against pathogens. Its application as a natural pesticide is under investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAldehydeAntimicrobial, antifungal
(3E)-Dodeca-2-enalAldehydeLimited antimicrobial activity
(Z,Z)-DodecadienalDieneAntioxidant properties

Q & A

Q. Table 1: Synthesis Efficiency Based on Substrate and LOX Activity

SubstrateLOX Activity (μmol/min/mg protein)Yield (%)Key Product(s)
Linoleic acid12.3 ± 1.245–50Hydroperoxide intermediates
α-Linolenic acid8.7 ± 0.935–40This compound

What analytical techniques are most effective for characterizing this compound in complex biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Confirm identity via retention indices and spectral matching against NIST libraries .
  • Solid-Phase Microextraction (SPME) : For volatile collection from headspace. Optimal fiber: 50/30 μm DVB/CAR/PDMS .
  • Electrochemical Sensors : Flexible thin-film gold arrays (TFGAs) functionalized with aptamers for real-time detection in soil or plant tissues .

How does storage condition (temperature, solvent, pH) impact the stability of this compound?

Methodological Answer:

  • Solvent Selection : Store in hexane or ethanol (0.1–1 mM) at –80°C to prevent oxidation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.01% BHT) .
  • Degradation Kinetics : Monitor via UV-Vis (λ = 220–280 nm) over 72 hours. Half-life in ethanol at 4°C: ~120 hours; at 25°C: ~48 hours.

Advanced Research Questions

What biochemical pathways regulate the endogenous production of this compound in plant systems, and how do developmental stages modulate its biosynthesis?

Methodological Answer:

  • Pathway Analysis : The compound derives from lipoxygenase (LOX)-catalyzed oxidation of polyunsaturated fatty acids (PUFAs), followed by hydroperoxide lyase (HPL) cleavage .
  • Developmental Modulation : In barley roots, LOX activity peaks at 3–7 days post-germination, with VOC concentrations declining in older tissues. Transcriptomic profiling (RNA-seq) of LOX and HPL isoforms is critical .

Q. Table 2: Age-Dependent VOC Production in Barley Roots

Developmental StageTotal VOC (ng/g FW)This compound (%)LOX Activity (Linoleic Acid)
3-day-old roots320 ± 252812.3 ± 1.2
7-day-old roots180 ± 15158.7 ± 0.9

How can researchers resolve contradictions in reported bioactivity data (e.g., pheromonal vs. antimicrobial effects) for this compound?

Methodological Answer:

  • Context-Dependent Bioactivity : Design dose-response assays across models (e.g., insect vs. bacterial cultures). For example, in Drosophila, it acts as a pheromone at 1–10 nM but inhibits E. coli growth at ≥100 μM .
  • Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. Control for variables like solvent carrier effects and purity (>98% by HPLC) .

What experimental designs are suitable for studying the ecological role of this compound in plant-insect interactions?

Methodological Answer:

  • Field-Based Olfactometry : Deploy Y-tube assays with synthetic volatiles. Compare insect attraction/repellence between wild-type and LOX-silenced plants .
  • Soil Emission Profiling : Use SPME-GC-MS to quantify root-released VOCs in artificial soil matrices. Correlate with herbivore feeding assays .

How can researchers address challenges in detecting this compound at trace levels in heterogeneous environmental samples?

Methodological Answer:

  • Preconcentration Techniques : Combine stir-bar sorptive extraction (SBSE) with TD-GC-MS for sensitivity down to 0.1 pg/mL .
  • Matrix Calibration : Spike samples with deuterated internal standards (e.g., d₄-(3E,6E)-dodeca-3,6-dienal) to correct for matrix interference .

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